molecular formula C20H18ClN3OS B2718816 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893944-48-4

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2718816
CAS RN: 893944-48-4
M. Wt: 383.89
InChI Key: YGIZISSOAAZNAZ-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylphenyl group, a dihydrothienopyrazole group, and an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in acylation or condensation reactions .

Scientific Research Applications

Nonlinear Optical Properties

The nonlinear optical properties of organic crystals, including derivatives of 2-(4-chlorophenyl) acetamides, have been extensively studied. For instance, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide have shown potential as good candidates for photonic devices such as optical switches, modulators, and in optical energy applications. The research utilized a supermolecule approach combined with an interactive electrostatic system to understand their linear and nonlinear optical behavior (Castro et al., 2017).

Antimicrobial Activity

Another significant application is in the development of antimicrobial agents. New heterocyclic compounds incorporating the antipyrine moiety, derived from 4-acetamide pyrazolone, have demonstrated high biological activity against various microorganisms. This includes derivatives of 4-acetamide pyrazolone like 2-(4-chlorophenyl) acetamides, which have been synthesized and shown to exhibit promising biological activities (Aly et al., 2011).

Coordination Complexes and Antioxidant Activity

The coordination complexes of pyrazole-acetamide derivatives, such as those incorporating 2-(4-chlorophenyl) acetamide, have been synthesized and characterized. These complexes displayed significant antioxidant activity in vitro, indicating their potential application in pharmacology and biochemistry (Chkirate et al., 2019).

Crystal Structure Analysis

The crystal structure analysis of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has been conducted. Such studies are crucial in understanding the molecular interactions and properties of these compounds, which have implications in materials science and chemistry (Narayana et al., 2016).

Molecular Docking Studies

Molecular docking studies of benzothiazolinone acetamide analogs, including derivatives of 2-(4-chlorophenyl) acetamides, have been conducted to understand their interactions with biological targets. These studies provide insights into the potential pharmaceutical applications of these compounds (Mary et al., 2020).

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry if the compound shows biological activity, or materials science if the compound has interesting physical properties .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-4-2-3-5-18(13)24-20(16-11-26-12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZISSOAAZNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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